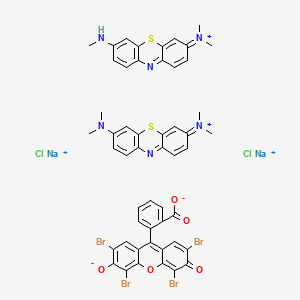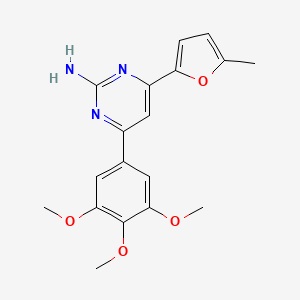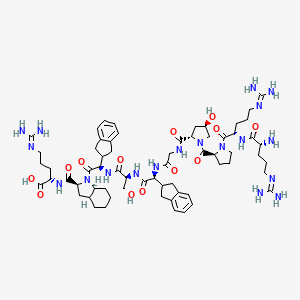
Azure II eosinat for microscopy
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azure II eosinat is a mixture of equal parts of the basic coal tar dyes methylene blue, Azure B, and eosin . It is mainly used for staining blood elements, for instance, in Giemsa staining solution . In watery solution, it forms Azure B eosinates which cause the so-called “Romanowsky-Giemsa effect”, a polychromatic, pH-dependent staining of chromatin .
Synthesis Analysis
Azure II eosinate is created by mixing equal ratios of Azure B, Methylene Blue, and Eosin Y powder dyes . It is a component of Giemsa stain and is also used for preparing Romanowsky-Giemsa stain .Molecular Structure Analysis
The empirical formula of Azure II eosinat is C16H18ClN3S · C15H16ClN3S · C20H6Br4Na2O5 . Its molar mass is 1317.92 g/mol . The SMILES string representation of the molecule is [Na+]. [Na+]. [Cl-]. [Cl-].CNc1ccc2N=C3C=C\C (C=C3Sc2c1)= [N+] (/C)C.CN ©c4ccc5N=C6C=C\C (C=C6Sc5c4)= [N+] (/C)C. [O-]C (=O)c7ccccc7C8=C9C=C (Br)C (=O)C (Br)=C9Oc%10c (Br)c ( [O-])c (Br)cc8%10 .Chemical Reactions Analysis
Azure II eosinate is used in various staining methods in microscopy . It is a component of Giemsa stain and is also used for preparing Romanowsky-Giemsa stain . The staining of the nuclei is due to the molecular interaction of the Eosin Y dye and a complex of Azur B with DNA .Physical And Chemical Properties Analysis
Azure II eosinate is a powder that is soluble and appears hazy to turbid . It has a maximum absorption wavelength (λmax) of 524 nm (2nd) and 647 nm . It has an absorbance (Amax) of ≥0.50 at 645-655 nm in methanol at 0.005 g/L .科学的研究の応用
Hematology: Blood Smear Staining
Azure II eosinat is commonly used in hematology for the staining of blood smears. It is a critical component of the Giemsa stain , which is employed to differentiate blood cell types . This staining technique is pivotal for diagnosing blood disorders and infections, such as malaria and other parasitic diseases.
Histology: Tissue Staining
In histological studies, Azure II eosinat is utilized to stain tissue sections. It helps in highlighting cellular components, such as nuclei and cytoplasm, allowing researchers to examine the fine details of tissue architecture . This application is essential for studying normal physiology and pathology.
Microbiology: Bacterial Staining
Azure II eosinat is part of the Romanowsky-Giemsa stain , which is used for staining bacterial species in clinical microbiology . This staining method enables the differentiation between Gram-positive and Gram-negative bacteria, aiding in the identification and treatment of bacterial infections.
Cytogenetics: Chromosome Staining
In cytogenetics, Azure II eosinat is used for chromosome staining during karyotyping. It assists in the visualization of chromosomal structures and can be used to detect genetic abnormalities . This application is crucial for genetic counseling and understanding chromosomal disorders.
Parasitology: Parasite Visualization
Azure II eosinat staining is instrumental in parasitology for visualizing parasites in blood or tissue samples. It is particularly useful for identifying protozoan parasites and helminths, contributing to the study and treatment of parasitic diseases .
Biochemistry: Enzyme Histochemistry
In biochemical research, Azure II eosinat is used in enzyme histochemistry to localize enzymes within cells and tissues. It acts as a substrate for certain enzymes, resulting in a color change that indicates enzyme presence and activity . This application is important for understanding metabolic pathways and enzyme-related diseases.
作用機序
Target of Action
Azure II Eosinat, also known as MFCD00084753, is primarily used for staining various cellular elements . It targets nuclei, goblet cells, striated muscle, endothelial cells, smooth muscle, cytoplasm, lipid droplets, red blood cells, glycogen, collagen, cartilage, mucus granules, elastin, and leukocytes . These targets play crucial roles in the structure and function of cells and tissues.
Mode of Action
Azure II Eosinat is a photosensitizer that can be used to activate chemical species to produce reactive oxygen species . It is activated by light and penetrates deeply into tissue . In watery solution, it forms Azure B eosinates which cause the so-called “Romanowsky-Giemsa effect”, a polychromatic, pH-dependent staining of chromatin .
Biochemical Pathways
The biochemical pathways affected by Azure II Eosinat are primarily related to the generation of reactive oxygen species . These reactive species can interact with various cellular components, leading to changes in cell structure and function. The exact downstream effects depend on the specific cell type and environmental conditions.
Pharmacokinetics
It is known to be soluble and can form a hazy to turbid solution . This suggests that it may have good bioavailability, but further studies would be needed to confirm this.
Result of Action
The primary result of Azure II Eosinat’s action is the staining of various cellular elements, which allows for their visualization under a microscope . This staining can reveal important information about cell structure and function. Additionally, Azure II Eosinat has been shown to be effective against gram-negative bacteria, with the exception of Pseudomonas aeruginosa .
Action Environment
The action of Azure II Eosinat can be influenced by various environmental factors. For example, its staining effect is pH-dependent . Additionally, its activation as a photosensitizer requires light . Therefore, the efficacy and stability of Azure II Eosinat can vary depending on factors such as light exposure and pH level.
Safety and Hazards
Azure II eosinate is classified as a serious eye damage/eye irritant (Eye Dam. 1) according to GHS . The hazard statement is H318, which means it causes serious eye damage . The precautionary statements are P280 (wear protective gloves/eye protection/face protection) and P305 + P351 + P338 (if in eyes: rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, continue rinsing) .
特性
IUPAC Name |
disodium;[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;dimethyl-[7-(methylamino)phenothiazin-3-ylidene]azanium;2-(2,4,5,7-tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate;dichloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H8Br4O5.C16H18N3S.C15H15N3S.2ClH.2Na/c21-11-5-9-13(7-3-1-2-4-8(7)20(27)28)10-6-12(22)17(26)15(24)19(10)29-18(9)14(23)16(11)25;1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;1-16-10-4-6-12-14(8-10)19-15-9-11(18(2)3)5-7-13(15)17-12;;;;/h1-6,25H,(H,27,28);5-10H,1-4H3;4-9H,1-3H3;2*1H;;/q;+1;;;;2*+1/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDDIABEPMTRIP-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)[O-])Br)Br)Br)C(=O)[O-].[Na+].[Na+].[Cl-].[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H40Br4Cl2N6Na2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1317.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azure II eosinat for microscopy | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(Furan-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348227.png)

![4-(3-Phenylpropanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348250.png)
![4-(3,5-Dinitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348257.png)
![4-(3-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348271.png)
![4-(Naphthalene-1-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348277.png)

![4-(Naphthalene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348287.png)
![4-(3-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348293.png)
![4-[3,5-Bis(trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348295.png)
![4-(2-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348299.png)

![4-[(2Z)-3-Phenylprop-2-enoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348303.png)
![4-(4-Methyl-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348315.png)